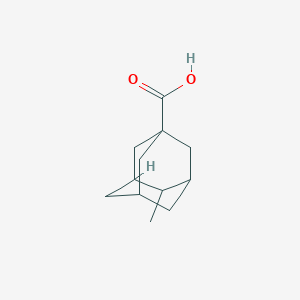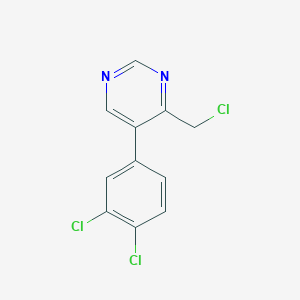
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the pyrimidine ring, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
化学反应分析
Types of Reactions
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further enhance its reactivity.
Reduction: Reduction reactions can be employed to modify the dichlorophenyl group, potentially converting it to a less reactive phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can serve as intermediates for further chemical transformations or as active pharmaceutical ingredients in medicinal chemistry.
科学研究应用
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-5-phenylpyrimidine: Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.
4-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.
5-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, making it more polar and potentially more soluble in aqueous environments.
Uniqueness
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H7Cl3N2 |
|---|---|
分子量 |
273.5 g/mol |
IUPAC 名称 |
4-(chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-4-11-8(5-15-6-16-11)7-1-2-9(13)10(14)3-7/h1-3,5-6H,4H2 |
InChI 键 |
CWGWPGITOIEMQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2CCl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


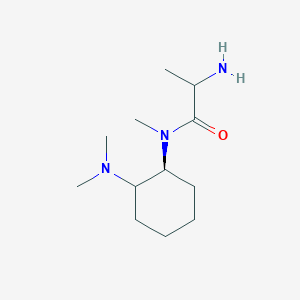
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
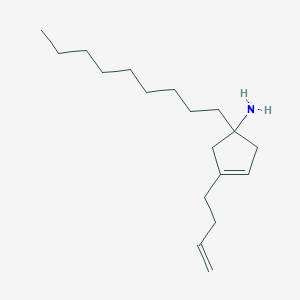
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
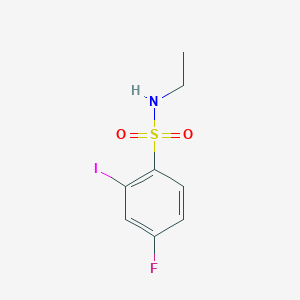
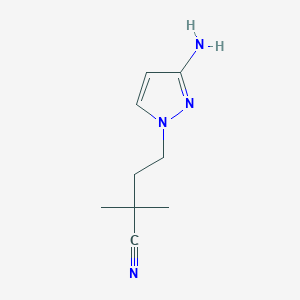
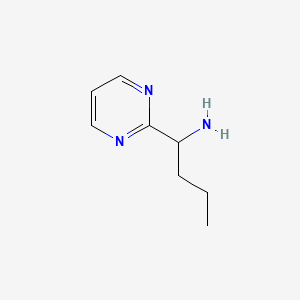
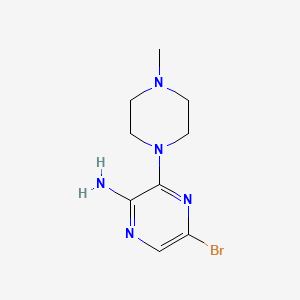
![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
